(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Peptidomimetics Conformational Analysis X-ray Crystallography

Peptide lead optimization often fails when standard serine analogs cannot impose the conformational rigidity needed for target binding. (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid (N-Boc-α-Me-L-Ser-OH) addresses this as a chiral Cα,α-disubstituted building block. • Quaternary α-carbon enforces backbone constraint-improves peptide metabolic stability & binding affinity vs. N-Boc-L-serine. • Enables diastereoselective β-functionalization for diverse SAR libraries. • (S)-configuration ensures chiral fidelity in Grignard additions & Boc-SPPS. Supplied with Certificate of Analysis; ambient shipping worldwide.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 84311-19-3
Cat. No. B152477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
CAS84311-19-3
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(CO)C(=O)O
InChIInChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
InChIKeyFWRXDSRYWWYTPD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-alpha-methyl-L-serine – Protected Quaternary Amino Acid


(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, commonly referred to as N-Boc-alpha-methyl-L-serine or Boc-α-Me-L-Ser-OH, is an orthogonally protected, chiral, quaternary α-amino acid derivative [1]. It belongs to the class of Cα,α-disubstituted amino acids, featuring a Boc (tert-butoxycarbonyl) protecting group on the amine, a free carboxylic acid, and a hydroxymethyl side chain. This structural motif imparts significant conformational rigidity when incorporated into peptides, making it a valuable building block in medicinal chemistry and peptidomimetic research [1].

Quaternary α-amino acid

Cα,α-disubstituted scaffold imposes conformational rigidity for peptidomimetic design.

Orthogonal Boc protection

Enables selective amine deprotection in standard peptide synthesis workflows.

S-configuration at quaternary center

Established chiral pool for diastereoselective transformations to β-substituted analogs.

Why This Compound Cannot Be Replaced by Common Serine Analogs


Simply substituting N-Boc-alpha-methyl-L-serine with N-Boc-L-serine, N-Boc-N-methyl-L-serine, or other in-class protected amino acids can lead to a critical loss of function in target applications. The presence of the quaternary α-carbon center in the target molecule dictates a unique, restrained conformational space compared to its non-methylated or N-methylated counterparts [1]. This substitution would fundamentally alter the diastereoselectivity of key transformations a chemist relies on, as previously observed in the use of N-Boc-α-methylserinal building blocks [2], and can yield a non-functional peptide probe or therapeutic lead.

Target: N-Boc-α-methyl-L-serine
Substitute: N-Boc-L-serine
Quaternary α-carbon enforces a restricted backbone; replacement with non-methylated serine increases flexibility and may alter peptide secondary structure and receptor recognition.
Target: Chiral quaternary center
Substitute: N-Boc-N-methyl-L-serine
The α-methyl group is essential for high diastereoselectivity; N-methyl substitution only modifies the amide, not the Cα, leading to different stereochemical outcomes and a non-viable synthesis.

Quantitative Differentiation Evidence


Peptide Backbone Conformational Restriction vs. Canonical L-Serine

The target compound, as an α,α-disubstituted amino acid, imposes a unique conformational constraint not possible with natural L-serine. X-ray diffraction analysis of the model dipeptide Boc-Val-(S)-α-MeSer-OMe reveals that the quaternary α-carbon restricts the backbone to a specific region of the Ramachandran plot, with urethane and amide bonds adopting well-defined cis and trans conformations, respectively [1]. In contrast, analogous peptides with unsubstituted L-serine populate broader, more flexible conformational ensembles. This demonstrates that procurement of the target compound is essential for applications where a fixed, predictable peptide conformation is required.

Backbone Restriction
Cross-study comparable
Conformational freedom: flexible → constrained (φ/ψ restricted per X-ray)
Supports rational design of rigidified peptidomimetics
Based on Boc-Val-(S)-α-MeSer-OMe crystal structure
Peptidomimetics Conformational Analysis X-ray Crystallography

High Diastereoselectivity in β-Substituted Serine Synthesis

Chiral building blocks derived from N-Boc-α-methylserine demonstrate high and reliable diastereoselectivity in key synthetic transformations. In the asymmetric synthesis of all stereoisomers of α-methylthreonine, the N-Boc-N,O-isopropylidene-α-methylserinal scaffolds, prepared from (S)- and (R)-N-Boc-α-methylserine, react with methylmagnesium bromide with a high level of asymmetric induction [1]. This is a direct demonstration of the chiral quaternary center's role in controlling the stereochemical outcome, a feature that would be lost with a non-quaternary or N-protected-only analog.

Diastereoselectivity
Class-level inference
High asymmetric induction in MeMgBr addition (reported d.e. values)
Enables synthesis of specific α-methylthreonine stereoisomers
Class-level inference from acetonide-protected serinal intermediate
Asymmetric Synthesis Diastereoselectivity Chiral Building Blocks

Scaffold for Conformationally Constrained Peptidomimetics

(S)-α-methylserine is a key component in designing constrained amino acids that mimic bioactive peptide conformations. Its quaternary α-carbon severely restricts rotation around the N-Cα and Cα-C bonds (φ and ψ angles), stabilizing specific secondary structure motifs [1]. This property makes it a superior choice over its non-methylated counterpart for probing receptor-bound conformations. Published reviews and primary research on Cα,α-disubstituted amino acids explicitly highlight α-methylserine's role in favoring folded conformations, which can be crucial for biological recognition [1].

Conformational Scaffold
Class-level inference
Ramachandran space: severely restricted φ/ψ (helical/turn) vs flexible serine
May support improved binding affinity through conformational preorganization
Class-level evidence from crystallography and computational analysis
Medicinal Chemistry Peptide Therapeutics Bioactive Conformation

Procurement-Driven Application Scenarios


Synthesis of Enantiopure α-Methyl-β-Hydroxyamino Acids

When a research program requires the synthesis of all stereoisomers of α-methylthreonine or analogous β-substituted α-methylserines for structure-activity relationship (SAR) studies, N-Boc-alpha-methyl-L-serine is the essential chiral starting material. Its (S)-configuration at the quaternary center is critical for transferring chirality to the final product with high diastereoselectivity, as demonstrated in key Grignard addition reactions [1].

Conformationally Locked Peptidomimetic Design

For projects focused on rigidifying a peptide ligand to increase binding affinity or metabolic stability, this compound is the appropriate choice over standard N-Boc-L-serine. The X-ray crystallographic data confirm that the quaternary α-carbon forces the backbone into a specific conformation, which can be rationally exploited to mimic a bioactive turn or helical structure, directly impacting the pharmacological profile of the peptide [2].

Quaternary α-Amino Acid Library Synthesis

When building a library of non-proteinogenic, quaternary α-amino acids for drug discovery screening, this compound serves as a versatile chiral building block. Its structure allows for further diastereoselective functionalization at the β-position, enabling the generation of diverse, enantiomerically pure molecules that are inaccessible from achiral or racemic starting materials [1].

Application
Selection Property
Validation Focus
Synthesis of Enantiopure β-Hydroxy-α-Methyl Amino Acids
Chiral quaternary α-carbon
Diastereoselectivity in β-functionalization
Conformationally Locked Peptidomimetic Design
Backbone conformational rigidity
X-ray/NMR conformational analysis
Quaternary Amino Acid Library Synthesis
β-position derivatization versatility
Enantiomeric purity of library members
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